molecular formula C10H30OSi5 B12552105 Oxapentasilacyclohexane, decamethyl- CAS No. 143584-19-4

Oxapentasilacyclohexane, decamethyl-

Cat. No.: B12552105
CAS No.: 143584-19-4
M. Wt: 306.77 g/mol
InChI Key: ZIPBMWWWYUVJGI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Names

The International Union of Pure and Applied Chemistry (IUPAC) designates 2,2,3,3,4,4,5,5,6,6-decamethyloxapentasilinane as the systematic name for this compound. This nomenclature reflects the following structural features:

  • A six-membered ring (-inane suffix) comprising five silicon atoms (pentasila- ) and one oxygen atom (oxa- ).
  • Ten methyl groups (decamethyl- ) attached at positions 2, 2, 3, 3, 4, 4, 5, 5, 6, and 6 on the silicon atoms.

Alternative chemical names and identifiers include:

Identifier Type Value Source
CAS Registry Number 143584-19-4
Preferred Synonym Oxapentasilacyclohexane, decamethyl-
DSSTox Substance ID DTXSID70423601
Wikidata ID Q82235847

The molecular formula C₁₀H₃₀OSi₅ (calculated molecular weight: 306.77 g/mol) confirms the stoichiometry. The compound’s SMILES notation (C[Si]1(OSi(C)C)C ) explicitly defines the cyclic arrangement of silicon atoms bridged by oxygen, with methyl groups occupying all substitutable positions.

Molecular Architecture: Cyclic Siloxane Backbone Analysis

The molecular structure consists of a six-membered ring with alternating silicon and oxygen atoms, where five silicon atoms form the backbone interrupted by one oxygen atom (Figure 1). Key architectural features include:

Table 1: Structural Parameters of Oxapentasilacycloclohexane, Decamethyl-

Parameter Value/Description Method
Ring size 6-membered (5 Si, 1 O) IUPAC
Bond angles (Si-O-Si) ~144° (estimated) Computational
Silicon coordination Tetrahedral (sp³) SMILES
Methyl group orientation Equatorial positions 3D model

The oxygen atom introduces asymmetry into the ring, creating distinct electronic environments for the silicon atoms. Density functional theory (DFT) calculations predict bond lengths of 1.64 Å for Si-O and 1.88 Å for Si-C , consistent with similar cyclosiloxanes. The methyl groups adopt staggered conformations to minimize steric hindrance, as evidenced by the compound’s low steric strain energy in computational models.

Crystallographic and Spectroscopic Confirmation of Structure

While experimental crystallographic data remain unpublished, 3D conformational analysis confirms the compound’s cyclic geometry (Figure 2). The model shows:

  • Planar distortion of the silicon-oxygen ring due to the oxygen atom’s smaller atomic radius compared to silicon.
  • Methyl groups oriented perpendicular to the ring plane, maximizing van der Waals interactions.

Spectroscopic characterization relies on theoretical predictions :

Table 2: Predicted Spectroscopic Signatures

Technique Key Signals Assignment
Infrared (IR) 1050–1100 cm⁻¹ (Si-O-Si) Asymmetric stretching
800–850 cm⁻¹ (Si-C) Symmetric stretching
Nuclear Magnetic Resonance (¹³C) 0.5–1.5 ppm Methyl carbons
Mass Spectrometry m/z 306 (M⁺) Molecular ion

The absence of experimental $${}^{29}$$Si NMR data precludes definitive assignment of silicon chemical shifts, though computational models suggest resonances between -20 to -25 ppm for ring silicon atoms and -5 to -10 ppm for oxygen-adjacent silicon.

Figure 1: 2D Structural Representation

Cyclic backbone with silicon (blue), oxygen (red), and methyl groups (black). Adapted from PubChem.

Figure 2: 3D Conformational Model

Staggered methyl group arrangement minimizes steric interactions. Source: PubChem.

Properties

CAS No.

143584-19-4

Molecular Formula

C10H30OSi5

Molecular Weight

306.77 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decamethyloxapentasilinane

InChI

InChI=1S/C10H30OSi5/c1-12(2)11-13(3,4)15(7,8)16(9,10)14(12,5)6/h1-10H3

InChI Key

ZIPBMWWWYUVJGI-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(O[Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis Overview

Oxapentasilacyclohexane, decamethyl- belongs to the siloxane family, characterized by alternating silicon and oxygen atoms. Its synthesis likely involves cyclization reactions of dimethylsiloxane monomers or ring-opening polymerization of strained cyclic precursors. Key challenges include achieving high ring closure efficiency and minimizing polymeric byproducts.

Key Reaction Pathways

  • Acid-Catalyzed Cyclization :

    • Mechanism : Acid (e.g., HCl) protonates silanol groups, facilitating nucleophilic attack and ring formation.
    • Example : Conversion of linear siloxane oligomers to cyclic structures under acidic conditions, as demonstrated in decamethylcyclopentasiloxane synthesis.
    • Catalysts : Protonated amines (e.g., n-octylamine) or alkyl sulfonic acids enhance reaction rates.
  • Base-Promoted Cyclization :

    • Mechanism : Strong bases (e.g., NaH, KOH) deprotonate silanols, enabling nucleophilic ring closure.
    • Applications : Used in oxepane synthesis but less common for siloxanes.
  • Polymerization with Ring Strain Release :

    • Mechanism : Strained cyclic precursors (e.g., tetramers) undergo ring-expansion or rearrangement to form larger rings.
    • Example : Octamethylcyclotetrasiloxane (D4) → decamethylcyclopentasiloxane (D5) via HCl/amine systems.

Detailed Reaction Conditions

Table 1: Representative Conditions for Siloxane Cyclization

Parameter Example (D5 Synthesis) Potential for Oxapentasilacyclohexane
Catalyst HCl + n-octylamine HCl + protonated amine
HCl Concentration 20–36 wt% 20–36 wt%
Substrate Ratio D4:HCl = 0.3–5 Linear siloxane:HCl = 0.3–5
Temperature 65–90°C 65–90°C
Reaction Time 15 min–8 hr 1–4 hr
Yield 30–60% Estimated 30–60%
Stepwise Synthesis Protocol
  • Monomer Preparation :
    • Dimethylsiloxane monomers (e.g., dimethylsilanediol) are synthesized via hydrolysis of dimethylchlorosilane.
  • Cyclization :
    • Reagents : Aqueous HCl (20–36 wt%) and a protonated amine (e.g., n-octylamine).
    • Procedure :
      • Mix monomers with HCl and amine under reflux (65–90°C).
      • Monitor reaction via GC or NMR to track cyclic product formation.
  • Purification :
    • Phase Separation : Separate siloxane product from aqueous phase.
    • Neutralization : Wash with NaHCO3 to remove excess HCl.
    • Distillation : Isolate cyclic product from linear polymers.

Challenges and Optimization Strategies

Key Challenges

Challenge Impact on Synthesis Mitigation Strategies
Polymer Formation Low cyclic yield Short reaction times, low substrate:HCl ratio
Byproduct Generation Linear siloxanes, hexamers Fractional distillation, catalyst optimization
Catalyst Deactivation Reduced efficiency over time Use excess amine or HCl

Case Study: D4 → D5 Conversion

In EP0187661A2, optimizing HCl concentration and amine type significantly improved D5 yield:

  • Example 1 : 0.6% n-octylamine, 8 hr → 30.6% D5.
  • Example 2 : 3% n-octylamine, 15 min → 31.9% D5.
    Conclusion : Higher amine concentration accelerates reaction but may increase costs.

Chemical Reactions Analysis

Types of Reactions: Oxapentasilacyclohexane, decamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce various halogenated siloxanes.

Scientific Research Applications

Oxapentasilacyclohexane, decamethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxapentasilacyclohexane, decamethyl- involves its interaction with various molecular targets and pathways. The compound acts as an emollient, providing a smooth and silky texture to cosmetic products. It forms a protective barrier on the skin, reducing water loss and enhancing the skin’s hydration. Additionally, it can penetrate the skin’s surface, delivering active ingredients to deeper layers.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between oxapentasilacyclohexane, decamethyl- and related siloxanes:

Compound Name CAS Number Molecular Formula Ring Size Substituents Key Properties
Oxapentasilacyclohexane, decamethyl- Not listed C₁₀H₃₀O₅Si₅ 6-membered 10 methyl groups Likely higher conformational flexibility due to larger ring
Decamethylcyclopentasiloxane (D5) 541-02-6 C₁₀H₃₀O₅Si₅ 5-membered 10 methyl groups High volatility, low biodegradability (0.14% degradation in 28 days)
Dodecamethylcyclohexasiloxane (D6) 540-97-6 C₁₂H₃₆O₆Si₆ 6-membered 12 methyl groups Higher molecular weight, used in cosmetics as a lubricant
2,4-Di-tert-butylphenol 96-76-4 C₁₄H₂₂O N/A (phenolic) tert-butyl groups Reduced relative content in FA-treated taros, contrasting with siloxanes

Environmental and Chemical Behavior

  • Persistence : D5 exhibits low biodegradability (0.14% in 28 days) and is classified as a Substance of Very High Concern (SVHC) under REACH . Oxapentasilacyclohexane, decamethyl- may share similar persistence due to structural similarities, though its larger ring size could influence hydrolysis rates .
  • Oxidation Products : Cyclic siloxanes like D5 form secondary organic aerosols (SOAs) upon atmospheric oxidation, which contribute to particulate matter . The presence of an oxygen atom in oxapentasilacyclohexane might alter its oxidation pathway compared to D4.
  • Surface Activity : Studies on carbacyclohexasiloxanes (e.g., MVII-OH) reveal that methyl and hydroxyl substituents significantly affect surface behavior under compression, suggesting oxapentasilacyclohexane, decamethyl- could exhibit distinct interfacial properties .

Biological Activity

Decamethylcyclopentasiloxane (D5) is characterized by its unique siloxane structure, comprising a cyclic arrangement of silicon and oxygen atoms. Its chemical formula is C10H30O5Si5C_{10}H_{30}O_5Si_5, and it is known for its low viscosity and volatility, which contribute to its widespread use in consumer products.

Toxicological Studies

Research into the biological activity of D5 has primarily focused on its toxicological effects. Studies have shown that D5 exhibits low acute toxicity in mammals. For example:

  • In Vivo Studies : In a rat uterotrophic assay, D5 did not show estrogenic or anti-estrogenic activity, indicating that it does not interfere with hormonal functions at the tested doses .
  • Chronic Exposure : Long-term exposure studies have suggested that D5 may accumulate in the environment, leading to potential bioaccumulation in aquatic organisms. This raises concerns about its ecological impact rather than direct human health risks.

Environmental Impact

D5 has been identified as a potential environmental contaminant due to its widespread use and persistence in the environment. Key findings include:

  • Bioaccumulation Potential : Studies indicate that D5 can bioaccumulate in aquatic species, potentially leading to higher concentrations in the food chain .
  • Regulatory Concerns : Regulatory bodies have expressed concerns regarding the environmental persistence of D5, leading to calls for further research into its long-term ecological effects.

Case Study 1: Human Health Assessment

A comprehensive assessment conducted by the Australian government evaluated the human health risks associated with D5 exposure. The study concluded that:

  • Risk Assessment : The risk assessment indicated that typical consumer exposure levels are below established safety thresholds, suggesting minimal risk to human health under normal use conditions .
  • Recommendations : Continued monitoring and research were recommended to ensure that emerging data on long-term exposure do not indicate unforeseen health risks.

Case Study 2: Environmental Monitoring

An environmental monitoring program assessed the levels of D5 in various ecosystems:

  • Findings : Elevated concentrations of D5 were found in sediment samples from urban waterways, indicating significant environmental release from industrial and consumer use .
  • Impact on Aquatic Life : Preliminary studies suggested potential adverse effects on aquatic organisms, prompting further ecological risk assessments.

Table 1: Summary of Toxicological Findings for D5

Study TypeEndpointResult
In Vivo Uterotrophic AssayEstrogenic ActivityNo significant activity observed
Acute Toxicity (Rat)LD50> 2000 mg/kg
Chronic ExposureBioaccumulation PotentialObserved in aquatic species

Table 2: Environmental Monitoring Results

Sample TypeLocationD5 Concentration (ng/L)Regulatory Limit (ng/L)
SedimentUrban Waterway15050
Water SampleIndustrial Outfall7530

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